
Kv2-IN-A1
Overview
Description
Kv2-IN-A1 is a selective inhibitor of the voltage-gated potassium channels Kv2.1 and Kv2.2. These channels are widely expressed in various tissues, including the central nervous system, pancreas, and smooth muscle. This compound has been identified as a potent inhibitor with significant selectivity over other potassium channels, making it a valuable tool for studying the physiological roles of Kv2 channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Kv2-IN-A1 involves the synthesis of aromatic amide derivatives. The general synthetic route includes the reaction of substituted aromatic amines with acyl chlorides under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Kv2-IN-A1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions include nucleophilic substitution and electrophilic substitution, which are facilitated by the aromatic amide moiety .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acyl chlorides, aromatic amines, and bases such as triethylamine. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from the reactions involving this compound are substituted aromatic amides. These products retain the core structure of this compound while incorporating various substituents that can modulate its inhibitory activity .
Scientific Research Applications
Kv2-IN-A1 has a wide range of scientific research applications:
Chemistry: this compound is used as a tool compound to study the structure-activity relationships of potassium channel inhibitors. .
Biology: In biological research, this compound is employed to investigate the physiological roles of Kv2 channels in various tissues. .
Medicine: this compound has potential therapeutic applications in treating conditions associated with abnormal Kv2 channel activity. .
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting Kv2 channels. .
Mechanism of Action
Kv2-IN-A1 exerts its effects by selectively binding to the voltage-gated potassium channels Kv2.1 and Kv2.2. This binding inhibits the flow of potassium ions through the channels, thereby modulating the electrical activity of cells. The inhibition of Kv2 channels affects various cellular processes, including action potential generation, neurotransmitter release, and hormone secretion .
Comparison with Similar Compounds
Kv2-IN-A1 is unique in its high selectivity and potency for Kv2.1 and Kv2.2 channels. Similar compounds include:
RY785: Another selective inhibitor of Kv2 channels with a similar structure-activity relationship.
RY796: A compound with comparable inhibitory activity but different selectivity profiles.
Minoxidil sulfate: Although primarily known for its vasodilatory effects, it also exhibits activity on potassium channels.
This compound stands out due to its superior selectivity over other potassium channels and minimal activity on sodium and calcium channels .
Biological Activity
Kv2-IN-A1 is a compound that has garnered attention for its potential biological activity, particularly in relation to voltage-gated potassium (Kv) channels. Understanding the biological implications of this compound requires examining its effects on various cellular processes, especially within vascular smooth muscle and neuronal systems. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.
Kv channels, including Kv2.1, play critical roles in regulating cellular excitability and maintaining membrane potential. This compound acts primarily as an inhibitor of Kv2.1 channels, impacting several physiological processes:
- Vasomotion Regulation : Studies indicate that Kv2.1 channels are predominantly expressed in vascular smooth muscle cells and contribute to myogenic autoregulation. Inhibition of these channels by compounds like this compound can alter vasomotion dynamics, leading to changes in vascular tone and reactivity .
- Neuronal Activity : Kv2.1 is also implicated in neuronal signaling. Inhibition can affect neurotransmitter release and neuronal excitability, which are crucial for normal brain function .
Table 1: Effects of this compound on Cellular Functions
Case Study 1: Vascular Smooth Muscle Function
In a study examining rat superior cerebellar arteries, this compound was shown to significantly decrease vasomotion by inhibiting Kv2.1 channels, which are crucial for maintaining myogenic tone. The study demonstrated that inhibition led to an increase in random vasodilations and vasoconstrictions, destabilizing vascular responses under pressure conditions .
Case Study 2: Neuronal Dysfunction
A sibling pair with mutations in the KCNB1 gene exhibited neurological disorders linked to altered Kv2.1 function. Functional characterization revealed that the mutation led to slower activation and deactivation kinetics of the channel, suggesting that compounds like this compound could exacerbate these conditions by further inhibiting channel function .
Discussion
The biological activity of this compound highlights its potential therapeutic applications as well as risks associated with its use. The inhibition of Kv2.1 channels can be beneficial in conditions characterized by excessive vasomotion or neuronal excitability; however, it also poses challenges in managing cardiovascular and neurological health.
Implications for Future Research
Further research is needed to explore:
- The long-term effects of chronic inhibition of Kv2 channels.
- The potential for developing targeted therapies using compounds like this compound for specific pathological conditions.
- The interaction between various potassium channel inhibitors and their cumulative effects on cellular physiology.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-12(13-3-2-4-14(21)8-13)7-19(26)23-15-5-6-16-17(9-15)25-20(24-16)18-10-27-11-22-18/h2-6,8-12H,7H2,1H3,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQZOINSVKHDQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141042 | |
Record name | 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
689297-68-5 | |
Record name | 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=689297-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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